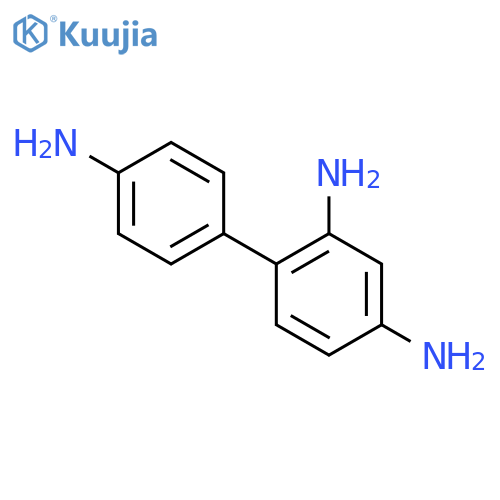

Cas no 2835-69-0 (Biphenyl-2,4,4'-triamine)

Biphenyl-2,4,4'-triamine 化学的及び物理的性質

名前と識別子

-

- biphenyl-2,4,4'-triyltriamine

- 2,4,4-biphenyltriamine

- 4-(4-aminophenyl)benzene-1,3-diamine

- aminobenzidine

- DTXSID40564136

- [1,1'-Biphenyl]-2,4,4'-triamine

- AKOS005174617

- Biphenyl-2,4,4''-triamine

- G71079

- biphenyl-2,4,4'-triamine

- SCHEMBL21296

- ALBB-014756

- MFCD11053013

- LS-04684

- 2835-69-0

- Biphenyl-2,4,4'-triamine

-

- MDL: MFCD11053013

- インチ: InChI=1S/C12H13N3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,13-15H2

- InChIKey: GMJHZZCVWDJKFB-UHFFFAOYSA-N

- ほほえんだ: c1cc(ccc1c2ccc(cc2N)N)N

計算された属性

- せいみつぶんしりょう: 199.11109

- どういたいしつりょう: 199.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 78.1Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 405.4±30.0 °C at 760 mmHg

- フラッシュポイント: 226.0±21.5 °C

- PSA: 78.06

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Biphenyl-2,4,4'-triamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Biphenyl-2,4,4'-triamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB408979-10 g |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 10g |

€1074.00 | 2023-04-24 | ||

| abcr | AB408979-500 mg |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 500MG |

€195.40 | 2023-01-22 | ||

| TRC | B055710-250mg |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 250mg |

$ 224.00 | 2023-04-19 | ||

| abcr | AB408979-5 g |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 5g |

€656.50 | 2023-04-24 | ||

| TRC | B055710-500mg |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 500mg |

$ 362.00 | 2023-04-19 | ||

| abcr | AB408979-500mg |

Biphenyl-2,4,4'-triamine; . |

2835-69-0 | 500mg |

€205.00 | 2024-06-07 | ||

| abcr | AB408979-1g |

Biphenyl-2,4,4'-triamine; . |

2835-69-0 | 1g |

€237.00 | 2024-06-07 | ||

| A2B Chem LLC | AI46503-25g |

Biphenyl-2,4,4'-triamine |

2835-69-0 | >95% | 25g |

$1863.00 | 2023-12-31 | |

| abcr | AB408979-1 g |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 1g |

€239.00 | 2023-04-24 | ||

| TRC | B055710-1000mg |

Biphenyl-2,4,4'-triamine |

2835-69-0 | 1g |

$ 552.00 | 2023-04-19 |

Biphenyl-2,4,4'-triamine 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

Biphenyl-2,4,4'-triamineに関する追加情報

Biphenyl-2,4,4'-triyltriamine: A Comprehensive Overview

Biphenyl-2,4,4'-triyltriamine is a unique chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, also known by its CAS registry number CAS NO 2835-69-0, belongs to a class of molecules that exhibit interesting structural properties and potential applications in various scientific domains. In recent years, advancements in sustainable chemistry and nano-materials science have further highlighted the importance of compounds like Biphenyl-2,4,4'-triyltriamine in addressing contemporary challenges in drug delivery systems and material synthesis.

The structure of Biphenyl-2,4,4'-triyltriamine consists of two benzene rings connected by a single bond, with specific substituents at positions 2, 4, and 4'. These positions are strategically occupied by amino groups (-NH2), which contribute to the compound's unique electronic and steric properties. The presence of these functional groups renders the molecule highly reactive and versatile in various chemical reactions, making it a valuable precursor in the synthesis of more complex compounds.

Recent studies have demonstrated that Biphenyl-2,4,4'-triyltriamine can serve as an effective building block in the development of catalysts and chiral ligands. For instance, researchers have explored its potential in asymmetric catalysis, where it plays a critical role in enhancing enantioselectivity in chemical reactions. This has significant implications for the pharmaceutical industry, as it can lead to more efficient and cost-effective methods of producing chiral drugs, which are essential for treating various diseases.

Moreover, the compound's ability to form stable coordination complexes with metal ions has opened new avenues in nanochemistry. These complexes have shown promise in applications such as cancer therapy, where they can act as targeted drug delivery systems. The combination of Biphenyl-2,4,4'-triyltriamine's structural flexibility and its interaction with metal ions makes it a compelling candidate for designing novel materials with tailored properties.

Another area where CAS NO 2835-69-0 has made a significant impact is in the realm of polymer science. The compound's amino groups can participate in various polymerization reactions, leading to the formation of innovative materials with enhanced mechanical and thermal properties. These polymers have potential applications in fields such as electronics, aerospace, and biotechnology, where performance and durability are critical.

It is worth noting that Biphenyl-2,4,4'-triyltriamine has also been explored for its role in biomedical imaging. Its ability to chelate metal ions like gadolinium makes it a potential candidate for contrast agents in magnetic resonance imaging (MRI). This application underscores the compound's versatility and its relevance to cutting-edge medical technologies.

In conclusion, Biphenyl-2,4,4'-triyltriamine stands out as a multifaceted chemical entity with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to advance their understanding of complex chemical systems and develop innovative solutions to pressing scientific challenges.

2835-69-0 (Biphenyl-2,4,4'-triamine) 関連製品

- 63019-98-7(4-AMINO-3-METHYLBIPHENYL)

- 1204-43-9(4'-Methyl-biphenyl-2-ylamine Hydrochloride)

- 6864-20-6(2,4,6-triphenylaniline)

- 1454-80-4(2-(2-aminophenyl)aniline)

- 16069-32-2([1,1'-Biphenyl]-2,4-diamine)

- 1393544-30-3(Ethyl (4-chloro-3-fluoropyridin-2-YL)acetate)

- 1220033-15-7(3-(4-Isopropylbenzyl)oxypiperidine Hydrochloride)

- 235-93-8(2H-Dibenzo[e,g]isoindole)

- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)

- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)